Bisphenol A-d8

Description

BenchChem offers high-quality Bisphenol A-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bisphenol A-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662328 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92739-58-7 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92739-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Bisphenol A-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A-d8 (BPA-d8) is the deuterium-labeled isotope of Bisphenol A (BPA), a compound of significant interest in environmental science, toxicology, and materials science.[1] This document provides a comprehensive overview of the core chemical and physical properties of BPA-d8. It details its molecular structure, physical characteristics, and solubility, with a focus on its primary application as an internal standard for the accurate quantification of BPA in complex matrices using mass spectrometry.[1] Methodologies for its use in analytical protocols and for its purification are described. This guide is intended to serve as a technical resource for researchers and scientists employing BPA-d8 in their experimental work.

Core Chemical and Physical Properties

Bisphenol A-d8 is structurally identical to Bisphenol A, with the exception that eight hydrogen atoms on the two phenyl rings have been replaced with deuterium (B1214612) atoms.[1] This isotopic substitution results in a higher molecular weight while preserving the fundamental chemical reactivity of the parent compound.[1] This characteristic is crucial for its use as an internal standard, where it co-elutes with the analyte (BPA) but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. The key physical and chemical properties are summarized in Table 1.

Table 1: Summary of Core Chemical Properties of Bisphenol A-d8

| Property | Value |

| CAS Number | 92739-58-7[1][2][3][4] |

| Molecular Formula | C₁₅H₈D₈O₂[1][3][4] |

| Molecular Weight | 236.34 g/mol [1][2][3][4] |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol[1][2] |

| Synonyms | 2,2-Bis(4-hydroxyphenyl-d4)propane, 4,4'-(1-Methylethylidene)bisphenol-d8[1][3] |

| Appearance | White to pale beige solid[1] |

| Melting Point | 157-159 °C[1] |

| Boiling Point | 220 °C at 4 mmHg[1] |

| Purity | >95% (HPLC)[2], 99% (CP) |

| Isotopic Purity | 98 atom % D |

Solubility Characteristics

The solubility profile of BPA-d8 closely mirrors that of unlabeled Bisphenol A. Its structure, dominated by two aromatic rings, makes it moderately hydrophobic.[1] Consequently, it exhibits poor solubility in aqueous solutions but is soluble in various organic solvents. This property is a key consideration in the development of sample preparation and extraction protocols.

Table 2: Solubility Data for Bisphenol A-d8

| Solvent | Solubility | Notes |

| Water | < 0.1 g/100 mL at 21.5°C[1] | Considered poorly soluble or having limited aqueous solubility.[1] |

| Organic Solvents | Enhanced solubility[1] | Generally soluble in most common organic solvents.[5] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble[1] | Suitable for preparing analytical stock solutions.[1] |

| Methanol | Slightly soluble[1] | Suitable for preparing analytical stock solutions.[1] |

Applications in Analytical Chemistry

The primary utility of BPA-d8 lies in its application as a stable isotope-labeled internal standard for quantitative analysis and as a tracer in metabolic studies.

-

Internal Standard in Mass Spectrometry : In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), BPA-d8 is added to a sample in a known quantity before processing.[1] Because it behaves chemically like the analyte (BPA), it accounts for sample loss during extraction, purification, and ionization. By comparing the signal intensity of the analyte to the known concentration of the internal standard, analysts can achieve highly accurate and precise quantification of BPA.[1]

-

Tracer Studies : BPA-d8 can be used as a tracer to investigate the metabolic fate and environmental degradation of Bisphenol A.[1] By tracking the appearance of the deuterated molecule and its metabolites in biological or environmental systems, researchers can elucidate pathways of absorption, distribution, metabolism, and excretion.[1]

Experimental Protocols

Protocol for BPA-d8 as an Internal Standard in LC-MS/MS

This protocol outlines a generalized workflow for the quantification of BPA in a liquid sample (e.g., urine, water) using BPA-d8 as an internal standard.

-

Preparation of Standards : Prepare a stock solution of BPA-d8 in a suitable organic solvent (e.g., methanol). From this, create a working "spiking" solution at a concentration relevant to the expected analyte levels.

-

Sample Spiking : Add a precise volume of the BPA-d8 spiking solution to each unknown sample, calibration standard, and quality control sample.

-

Sample Extraction : Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate BPA and BPA-d8 from the sample matrix.

-

Solvent Evaporation and Reconstitution : Evaporate the extraction solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis : Inject the reconstituted sample into an LC-MS/MS system. The chromatographic method should separate BPA and BPA-d8 from other matrix components. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both BPA and BPA-d8 (Multiple Reaction Monitoring, MRM).

-

Quantification : Construct a calibration curve by plotting the ratio of the BPA peak area to the BPA-d8 peak area against the concentration of the calibration standards. Determine the concentration of BPA in unknown samples using this curve.

Caption: Workflow for BPA quantification using BPA-d8 as an internal standard.

Purification by Organic Solvent Recrystallization

For applications requiring exceptionally high purity, BPA-d8 can be purified via recrystallization.

-

Adduct Treatment : Treat the crude BPA-d8 phenol (B47542) adduct with methylene (B1212753) chloride at a temperature between 20 and 50 °C.[1]

-

Dissolution of Impurities : Agitate the mixture for a period ranging from 15 minutes to 5 hours. The methylene chloride will dissolve impurities and release phenol from the adduct.[1]

-

Crystal Isolation : The highly purified Bisphenol A-d8 remains as solid crystals.[1] These can be isolated from the solvent mixture by standard filtration techniques.

-

Drying : The purified crystals should be dried under a vacuum to remove any residual solvent.

Logical Relationship for Tracer Applications

The utility of BPA-d8 in tracer studies is based on its near-identical chemical nature to BPA, differentiated only by mass. This allows it to follow the same biological and environmental pathways as the native compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Bisphenol A-d8 (CAS: 92739-58-7)

This technical guide provides a comprehensive overview of Bisphenol A-d8 (BPA-d8), a deuterated isotopologue of Bisphenol A (BPA). Its primary utility lies in its application as a highly reliable internal standard for the quantitative analysis of BPA in various matrices, owing to its chemical similarity and distinct mass from the non-labeled compound.

General Information

Bisphenol A-d8 is a stable, deuterium-labeled version of Bisphenol A, a well-known industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins.[1] In BPA-d8, eight hydrogen atoms on the two phenyl rings have been replaced with deuterium (B1214612) atoms.[1] This isotopic substitution results in a molecular weight increase of approximately 8 atomic mass units, allowing for its clear differentiation from native BPA in mass spectrometry-based analytical methods.[1] Its chemical behavior is nearly identical to that of BPA, making it an ideal internal standard for correcting variations during sample preparation and analysis.[1]

Key Identifiers:

| Identifier | Value |

| CAS Number | 92739-58-7[1][2][3][4][5][6][7] |

| Unlabeled CAS Number | 80-05-7[1][5][8][9] |

| Molecular Formula | C₁₅H₈D₈O₂[1][4][6] or C₁₅D₈H₈O₂ |

| IUPAC Name | 2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol[1][5] |

| Synonyms | 2,2-Bis(4-hydroxyphenyl-d4)propane, 4,4'-(1-Methylethylidene)bisphen-2,3,5,6-d4-ol, 4,4'-Isopropylidenediphenol-d8[1][3][4][9] |

| InChI Key | IISBACLAFKSPIT-UWAUJQNOSA-N |

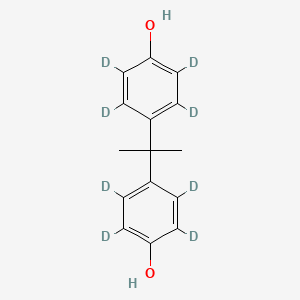

Below is a diagram illustrating the chemical structure of Bisphenol A-d8.

Caption: Chemical structure of Bisphenol A-d8.

Physicochemical and Analytical Properties

The physical properties of BPA-d8 are very similar to those of unlabeled BPA. It typically presents as a solid at room temperature.[1]

Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 236.34 g/mol | [1][4][5][6][8][9] |

| Accurate Mass | 236.1652 | [5][7] |

| Melting Point | 153 °C to 159 °C | [1][2] |

| Boiling Point | 220 °C at 4 mmHg | [1][2] |

| Form | Solid | [1] |

| Solubility | Limited aqueous solubility | [1] |

Analytical and Purity Data:

| Property | Value | Source(s) |

| Isotopic Purity | ≥98 atom % D | [1][9] |

| Chemical Purity (Assay) | ≥98% to 99% (CP, HPLC) | [6][7][8] |

| Mass Shift | M+8 | |

| Storage Temperature | Room temperature or 2-8°C | [2][6][8] |

Applications in Research

The primary application of Bisphenol A-d8 is as an internal standard in analytical chemistry, particularly for quantification using mass spectrometry (MS).[1][10]

-

Internal Standard in Mass Spectrometry: BPA-d8 is added to a sample at a known concentration before processing.[1] During analysis by methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), the ratio of the signal from the native BPA to the signal from BPA-d8 is measured. This ratio allows for precise quantification, as it corrects for any loss of analyte during sample extraction, cleanup, and for variations in instrument response.[1]

-

Tracer Studies: Due to its isotopic label, BPA-d8 can be used as a tracer to investigate the metabolic pathways and environmental fate of BPA.[1] Researchers can track the absorption, distribution, metabolism, and excretion of BPA in biological systems or its degradation in environmental samples by monitoring the presence of the deuterated form.[1]

Experimental Protocols

Use of BPA-d8 as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general methodology for the quantification of Bisphenol A in a sample matrix (e.g., animal feed, water, biological fluids) using BPA-d8 as an internal standard with UPLC-MS/MS.[11][12]

1. Materials and Reagents:

-

Bisphenol A (BPA) analytical standard

-

Acetonitrile (ACN), HPLC or MS grade

-

Methanol (B129727) (MeOH), HPLC or MS grade

-

Water, HPLC or MS grade

-

Formic Acid or Ammonium Hydroxide (for mobile phase modification)[12]

-

Sample matrix for analysis

2. Preparation of Standard Solutions:

-

BPA Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve BPA standard in methanol.

-

BPA-d8 Internal Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve BPA-d8 in methanol or purchase a certified solution.[11][13]

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the BPA stock solution with a suitable solvent (e.g., methanol/water).

-

Internal Standard Spiking Solution: Prepare a dilute solution of BPA-d8 (e.g., 50 ng/mL) from the IS stock solution.

3. Sample Preparation (Modified QuEChERS Example): [12]

-

Weigh a homogenized sample (e.g., 1-5 g) into a centrifuge tube.

-

Add a known volume of the Internal Standard Spiking Solution to every sample, blank, and calibration standard.

-

Add extraction solvent (e.g., acetonitrile).

-

Vortex vigorously to ensure thorough mixing.

-

Add extraction salts (e.g., MgSO₄, NaCl) and shake/vortex again.

-

Centrifuge to separate the organic layer.

-

Take an aliquot of the supernatant (organic layer) for cleanup or direct analysis.

-

The extract may be filtered through a 0.22 µm syringe filter into an LC vial.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (typical).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient program to separate BPA from matrix interferences.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

BPA: Monitor a specific precursor ion to product ion transition (e.g., m/z 227 -> 212).

-

BPA-d8: Monitor the corresponding mass-shifted transition (e.g., m/z 235 -> 220).

-

-

5. Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of BPA to the peak area of BPA-d8 against the concentration of the calibration standards.

-

Determine the concentration of BPA in the samples by calculating their peak area ratios and interpolating from the calibration curve.

The following diagram illustrates the general workflow for using BPA-d8 as an internal standard.

Caption: Experimental workflow for BPA analysis using BPA-d8.

Synthesis and Chemical Reactions

Synthesis: The synthesis of Bisphenol A-d8 generally involves the condensation reaction of deuterated phenol (B47542) with acetone (B3395972) under acidic conditions.[1] The introduction of deuterium is achieved by using deuterated precursors during the synthesis process.[1]

Chemical Reactions: As an isotopologue, BPA-d8 undergoes the same chemical reactions as BPA.

-

Polymerization: It can react with phosgene (B1210022) to form deuterated polycarbonate plastics.[1]

-

Epoxy Resin Formation: It can react with epichlorohydrin (B41342) to produce deuterated epoxy resins.[1]

This logical diagram shows the principle of quantification using an internal standard.

Caption: Logic of quantification via the internal standard method.

Safety and Handling

Bisphenol A-d8 shares the hazard profile of its non-labeled counterpart. It is classified as hazardous.

GHS Hazard Information: [2][3]

-

Hazard Statements: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H360F/H361 (May damage fertility or the unborn child), H411 (Toxic to aquatic life with long-lasting effects).[2][3]

-

Signal Word: Danger.

-

Precautionary Statements: Users should handle this compound in accordance with good industrial hygiene and safety practices.[3] This includes using personal protective equipment (gloves, eye protection), ensuring adequate ventilation, and avoiding release to the environment.[3] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[3]

Storage: Store in a well-ventilated place, protected from light and moisture.[2][3][8] Recommended storage temperatures range from room temperature to refrigerated (2-8°C).[2][6][8]

References

- 1. Buy Bisphenol A-d8 | 92739-58-7 [smolecule.com]

- 2. BisPhenol A-d8 | 92739-58-7 | SDA73958 | Biosynth [biosynth.com]

- 3. isotope.com [isotope.com]

- 4. scbt.com [scbt.com]

- 5. Bisphenol A-d8 | CAS 92739-58-7 | LGC Standards [lgcstandards.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Bisphenol A-d8 | CAS 92739-58-7 | LGC Standards [lgcstandards.com]

- 8. Bisphenol A (ring-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. 双酚 A-(环-d8) 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 12. library.dphen1.com [library.dphen1.com]

- 13. achemtek.com [achemtek.com]

In-Depth Technical Guide: Bisphenol A-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bisphenol A-d8 (BPA-d8), a deuterated analog of Bisphenol A (BPA). This document details its core properties, a representative experimental protocol for its use as an internal standard, and its relevance in studying BPA-related signaling pathways.

Core Properties and Quantitative Data

Bisphenol A-d8 is a stable, isotopically labeled form of BPA where eight hydrogen atoms on the phenyl rings have been replaced with deuterium.[1] This substitution results in a molecular weight increase of approximately 8 daltons compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry-based quantification of BPA.[1] Its chemical behavior is nearly identical to that of BPA, ensuring it behaves similarly during sample preparation and analysis.[1]

| Property | Value | Source(s) |

| Molecular Weight | 236.34 g/mol | [1][2][3][4] |

| Chemical Formula | C₁₅H₈D₈O₂ | [1][3] |

| CAS Number | 92739-58-7 | [1][2][3] |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | >95% (HPLC) to 99% (CP) | [2] |

| Melting Point | 157-159 °C | |

| Boiling Point | 220 °C at 4 mmHg | |

| Appearance | White to pale beige solid | [5] |

| Synonyms | 2,2-Bis(4-hydroxyphenyl-d4)propane, 4,4'-(1-Methylethylidene)bisphenol-d4 | [1][3] |

Experimental Protocol: Quantification of Bisphenol A in Human Urine using LC-MS/MS

This section outlines a representative protocol for the determination of BPA in human urine samples, employing BPA-d8 as an internal standard to ensure accuracy and precision.[6][7]

1. Objective: To accurately quantify the concentration of Bisphenol A in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution.

2. Materials and Reagents:

-

Bisphenol A (BPA) analytical standard

-

Bisphenol A-d8 (BPA-d8) internal standard (IS)[6]

-

Acetonitrile (HPLC grade)[6]

-

Water (HPLC grade)[6]

-

Formic acid

-

Human urine samples

-

Solid-phase extraction (SPE) cartridges

3. Standard and Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of BPA and BPA-d8 in methanol.

-

Calibration Standards: Create a series of calibration standards by spiking control urine with known concentrations of BPA.[6]

-

Internal Standard Spiking: Add a fixed concentration of the BPA-d8 internal standard to all samples, calibration standards, and quality controls.[6][7] For example, fortify each 0.5 mL urine sample with BPA-d8 to a final concentration of 5 ng/mL.[6]

-

Enzymatic Hydrolysis: To measure total BPA (free and conjugated), treat the urine samples with β-glucuronidase to deconjugate BPA-glucuronide.[7][8]

4. Sample Extraction:

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the pre-treated urine sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering matrix components.

-

Elute the analytes (BPA and BPA-d8) using an appropriate solvent, such as acetonitrile.

5. LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted sample onto a C18 analytical column. Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[6] Monitor the specific precursor-to-product ion transitions for both BPA and BPA-d8.

6. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the ratio of the peak area of BPA to the peak area of BPA-d8 against the concentration of BPA in the calibration standards.

-

Determine the concentration of BPA in the unknown urine samples by interpolating their peak area ratios from the calibration curve. The use of the internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response.[1]

Logical Workflow for Sample Analysis

Caption: Workflow for BPA quantification using BPA-d8.

Bisphenol A Signaling Pathway

Bisphenol A is recognized as an endocrine-disrupting chemical primarily due to its ability to interact with nuclear hormone receptors, particularly estrogen receptors (ERα and ERβ).[9][10] This interaction can trigger downstream signaling cascades that are normally regulated by endogenous estrogens, leading to a variety of cellular responses.

BPA's binding to estrogen receptors can initiate both genomic and non-genomic signaling pathways.[9][11] In the classical genomic pathway, the BPA-ER complex translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and modulates the transcription of target genes. Furthermore, BPA can influence other signaling pathways, including those mediated by the G protein-coupled estrogen receptor (GPER), which can lead to the rapid activation of kinases like MAPK (ERK) and PI3K/Akt.[9] These pathways are crucial in regulating cellular processes such as proliferation, survival, and migration.[9][10]

Caption: Simplified BPA estrogenic signaling pathways.

References

- 1. Buy Bisphenol A-d8 | 92739-58-7 [smolecule.com]

- 2. Bisphenol A-d8 | CAS 92739-58-7 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. hexonsynth.com [hexonsynth.com]

- 5. 双酚A-d8 - CAS:92739-58-7 - 谱析_标准物质_标准品_标准溶液_质控样品_试液 [rmuu.com]

- 6. library.dphen1.com [library.dphen1.com]

- 7. series.publisso.de [series.publisso.de]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. mdpi.com [mdpi.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Bisphenol A (BPA) and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Deuterated Bisphenol A (BPA-d16)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated bisphenol A (BPA-d16), a critical internal standard for accurate quantification of bisphenol A in various matrices. Given the ubiquitous nature of BPA and concerns over its potential as an endocrine disruptor, precise and reliable analytical methods are paramount. The use of a stable isotope-labeled internal standard like BPA-d16 is the gold standard for correcting matrix effects and variabilities in extraction and ionization in mass spectrometry-based analyses.

This document details the synthetic route to BPA-d16, including the necessary deuterated starting materials, reaction conditions, purification techniques, and characterization data. The information is compiled to assist researchers in either synthesizing BPA-d16 in-house or understanding the complexities of its preparation for informed use in their studies.

Overview of the Synthetic Strategy

The synthesis of deuterated bisphenol A (BPA-d16) follows the well-established acid-catalyzed condensation reaction of two equivalents of a deuterated phenol (B47542) with one equivalent of deuterated acetone (B3395972).[1][2][3][4] The primary goal is to achieve a high level of deuterium (B1214612) incorporation to ensure the final product is suitable as an internal standard with a distinct mass-to-charge ratio from the unlabeled analyte.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of BPA-d16.

The selection of appropriate deuterated starting materials is crucial for obtaining the desired fully deuterated BPA-d16.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number (Deuterated) | Molecular Formula (Deuterated) | Notes |

| Phenol-d6 | 13127-88-3 | C₆D₆O | Starting material. |

| Acetone-d6 | 666-52-4 | C₃D₆O | Starting material. |

| p-Toluenesulfonic acid (PTSA) | 104-15-4 | C₇H₈O₃S | Acid catalyst. Other strong acids like HCl can also be used. |

| Toluene (B28343) | 108-88-3 | C₇H₈ | Solvent for reaction and recrystallization. |

| Ethanol (B145695) | 64-17-5 | C₂H₆O | Co-solvent for recrystallization. |

| Chloroform | 67-66-3 | CHCl₃ | Solvent for chromatography. |

Reaction Procedure

The synthesis is typically carried out in the liquid phase under atmospheric pressure.[2]

-

Reaction Setup: A two-neck round-bottom flask is equipped with a condenser and a magnetic stirrer.

-

Charging Reactants: An excess of phenol-d6 is typically used to drive the reaction towards the product and minimize the formation of byproducts.[4] A molar ratio of approximately 4:1 of phenol-d6 to acetone-d6 is recommended.[4]

-

Catalyst Addition: The acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature between 50°C and 70°C.[5][7] The reaction is typically stirred for several hours to ensure completion.

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Caption: Workflow for the synthesis of BPA-d16.

Work-up and Purification

Purification of the crude product is essential to obtain BPA-d16 of high purity, suitable for use as an analytical standard. Recrystallization is the most common method.[4]

-

Precipitation and Filtration: Upon completion, the reaction mixture is cooled, which may cause the BPA-d16 to precipitate. The solid is then collected by filtration.

-

Washing: The filtered solid is washed with a suitable solvent, such as toluene, to remove unreacted phenol-d6.[4]

-

Recrystallization: The crude BPA-d16 is then recrystallized from a solvent system like aqueous ethanol or toluene to achieve high purity.[4]

References

- 1. Bisphenol A-d16 | C15H16O2 | CID 16212886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Bisphenol A synthesis - chemicalbook [chemicalbook.com]

- 5. Tech-Type: Condensation of Phenol with Acetone [portfolio-pplus.com]

- 6. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 7. data.epo.org [data.epo.org]

Bisphenol A-d8 certificate of analysis

An In-depth Technical Guide to the Certificate of Analysis for Bisphenol A-d8

This guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Bisphenol A-d8 (BPA-d8). It is intended for researchers, scientists, and drug development professionals who utilize BPA-d8 as an internal standard or reference material in analytical testing.

Core Compound Information

Bisphenol A-d8 (CAS Number: 92739-58-7) is a deuterated analog of Bisphenol A (BPA).[1][2][3][4] It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the quantification of BPA in various matrices.[5][6][7][8] The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) from the unlabeled BPA, allowing for precise quantification while sharing similar chemical and physical properties.[9]

Table 1: General Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2,2-Bis(4-hydroxyphenyl-d4)propane |

| Synonyms | 4,4'-(1-Methylethylidene)bisphen-2,3,5,6-d4-ol, BPA-d8 |

| CAS Number | 92739-58-7[2][3][4] |

| Molecular Formula | C₁₅H₈D₈O₂[3][4][10] |

| Molecular Weight | 236.34 g/mol [2][3][10] |

| Appearance | White to Pale Beige Solid[10] |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly)[10] |

| Storage Conditions | Long Term: 2-8°C or 4°C[3][10] |

Quantitative Analytical Data

A Certificate of Analysis for BPA-d8 provides critical quantitative data regarding its purity and isotopic labeling. This data is essential for ensuring the accuracy and reliability of experimental results.

Table 2: Example Certificate of Analysis Data

| Test | Specification | Result |

| Purity (HPLC) | Report Result | 100.00% (at 230 nm)[10] |

| Isotopic Purity | >95%[10] | 98.3%[10] |

| Deuterium Incorporation | 98 atom % D[2] | Not specified in this example |

| d0 Content | Report Result | 0.13%[10] |

| Elemental Analysis | Conforms to Structure | %C: 76.10, %H: 7.10 (for unlabeled)[10] |

| Identity (NMR) | Conforms to Structure | Conforms[10] |

| Identity (MS) | Conforms to Structure | Conforms[10] |

Note: Data is compiled from a sample Certificate of Analysis and typical product specifications.[2][10]

Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. The following sections detail the typical methodologies employed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound by separating it from any non-volatile impurities.

-

Instrumentation : A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a UV detector (such as a Photo Diode Array detector) is commonly used.[11]

-

Column : A reverse-phase C18 column is typically employed for the separation.[12]

-

Mobile Phase : A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of acid like acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[9][13] For example, a mixture of water and acetonitrile (60:40) can be used in an isocratic elution mode.[12]

-

Flow Rate : A typical flow rate is between 0.3 mL/min and 1.0 mL/min.[12][14]

-

Detection : UV detection is performed at a wavelength where BPA shows maximum absorbance, such as 230 nm or 254 nm.[10][12]

-

Quantification : The purity is calculated based on the peak area of the main compound relative to the total peak area of all components in the chromatogram.

Identity and Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of BPA-d8 and to determine its isotopic purity. This is often done using a system where the HPLC is coupled to a mass spectrometer (LC-MS/MS).[15]

-

Instrumentation : An LC system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap) is standard.[12][16][17]

-

Ionization : Electrospray Ionization (ESI) in negative ion mode is highly effective for BPA and its analogs.[6][16][17]

-

Analysis Mode : Multiple Reaction Monitoring (MRM) is used for high sensitivity and specificity in tandem MS systems.[5][12] This involves monitoring a specific precursor ion to product ion fragmentation.

-

Sample Preparation : The BPA-d8 standard is dissolved in a suitable solvent like methanol and diluted to an appropriate concentration for infusion or injection into the LC-MS/MS system.[14]

-

Data Interpretation : The mass spectrum confirms the presence of the correct molecular ion. Isotopic purity is assessed by measuring the signal intensity of the deuterated species relative to any unlabeled (d0) or partially labeled species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the chemical structure of the molecule, ensuring that the deuterium atoms are located at the correct positions on the phenyl rings.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz) is used.[18]

-

Sample Preparation : The sample is dissolved in a deuterated solvent, such as DMSO-d6.[18]

-

Experiment : A ¹H NMR (Proton NMR) spectrum is acquired.[19]

-

Data Interpretation : For BPA-d8 (ring-deuterated), the characteristic aromatic proton signals seen in the spectrum of unlabeled BPA will be absent or significantly reduced. The primary signals expected would be from the methyl protons of the propane (B168953) bridge and the hydroxyl protons. The resulting spectrum is compared against a reference or the expected chemical shift pattern to confirm the structure.[10]

Workflow and Process Diagrams

Visualizing the analytical process provides a clear understanding of the steps involved in generating a Certificate of Analysis.

Caption: General workflow for generating a Certificate of Analysis.

References

- 1. Bisphenol A-d8 | CAS 92739-58-7 | LGC Standards [lgcstandards.com]

- 2. ビスフェノールA-環-d8) 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 3. clearsynth.com [clearsynth.com]

- 4. scbt.com [scbt.com]

- 5. academic.oup.com [academic.oup.com]

- 6. library.dphen1.com [library.dphen1.com]

- 7. series.publisso.de [series.publisso.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Determination of bisphenol-A levels in human amniotic fluid samples by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lgcstandards.com [lgcstandards.com]

- 11. studiopicotti.com [studiopicotti.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. saudijournals.com [saudijournals.com]

- 15. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. library.dphen1.com [library.dphen1.com]

- 18. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133) [hmdb.ca]

- 19. researchgate.net [researchgate.net]

Safeguarding Isotopic Integrity: A Technical Guide to the Storage of Bisphenol A-d8

For researchers, scientists, and drug development professionals, the precise and reliable use of isotopically labeled compounds is paramount. This guide provides an in-depth overview of the optimal storage conditions for Bisphenol A-d8, a deuterated analog of Bisphenol A, to ensure its chemical and isotopic stability for accurate experimental outcomes.

The strategic replacement of hydrogen with deuterium (B1214612) atoms in Bisphenol A (BPA) creates a valuable tool for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. However, the very nature of this isotopic labeling necessitates stringent storage protocols to prevent degradation and isotopic exchange, which could compromise the integrity of research data. This technical guide outlines the critical factors for the proper storage of Bisphenol A-d8.

Core Storage Recommendations

Proper storage of Bisphenol A-d8 is critical to maintain its purity and isotopic enrichment. The primary considerations are temperature, protection from light and moisture, and the use of appropriate containers.

Quantitative Storage Parameters

To ensure the long-term stability of Bisphenol A-d8, the following conditions are recommended based on vendor specifications and the general principles of handling deuterated compounds.

| Parameter | Condition | Rationale |

| Temperature (Long-Term) | 2°C to 8°C (Refrigerated) | To minimize the rate of potential chemical degradation. |

| Temperature (Solutions) | -20°C (Frozen) | For long-term storage of stock solutions to ensure stability for several months.[1] |

| Light Exposure | Store in the dark; Use amber vials. | Bisphenol A is susceptible to photodegradation, particularly under UV light.[2][3][4][5] |

| Humidity | Store in a dry environment; Use tightly sealed containers. | To prevent hygroscopicity and subsequent H/D isotopic exchange with atmospheric moisture. |

| Container Type | Tightly sealed, inert glass or chemical-resistant plastic (e.g., HDPE, Polypropylene).[6] | To prevent contamination and moisture ingress. |

Experimental Protocols & Stability Considerations

General Stability Testing Protocol for Isotopically Labeled Compounds

A comprehensive stability testing program for a deuterated compound like Bisphenol A-d8 should be established to determine its re-test period. This typically involves storing aliquots of the compound under various conditions and analyzing them at predetermined time points.

A generic protocol would include:

-

Batch Selection: Utilize at least one representative batch of Bisphenol A-d8.

-

Container Closure System: Store the material in a container that simulates the proposed long-term storage packaging.[7]

-

Storage Conditions:

-

Long-Term: 2-8°C in a dark, humidity-controlled environment.

-

Accelerated: 25°C/60% RH (Relative Humidity) and 40°C/75% RH to simulate various shipping and storage scenarios.

-

Photostability: Expose the compound to a standardized light source as per ICH Q1B guidelines.[7]

-

-

Testing Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Methods: Employ validated, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), to assess purity, identity, and isotopic enrichment.

Key Degradation and Stability Concerns

-

Isotopic Exchange: The deuterium atoms on the phenol (B47542) rings of Bisphenol A-d8 are generally stable. However, exposure to moisture, especially under non-neutral pH conditions, can facilitate hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the compound. Therefore, maintaining a dry storage environment is crucial.

-

Photodegradation: Studies on Bisphenol A have shown that it can degrade upon exposure to light, particularly UV radiation.[2][3][4][5] This process can involve the formation of various photoproducts. To prevent this, Bisphenol A-d8 should always be stored in light-resistant containers.

-

Chemical Stability: Bisphenol A is generally stable under normal storage conditions. However, it can react with strong oxidizing agents. At elevated temperatures in its molten state, it can slowly decompose.

Visualized Workflow for Bisphenol A-d8 Storage

The following diagram illustrates the recommended workflow for the proper storage and handling of Bisphenol A-d8 to maintain its integrity.

References

- 1. benchchem.com [benchchem.com]

- 2. Photosensitized degradation of bisphenol A by dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct and indirect photodegradation of bisphenol A in the presence of natural water components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. royalchemical.com [royalchemical.com]

- 7. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Solubility of Bisphenol A-d8 in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bisphenol A-d8 (BPA-d8) in methanol (B129727). Given that the isotopic substitution of hydrogen with deuterium (B1214612) does not significantly alter the physicochemical properties, the solubility of BPA-d8 is considered to be analogous to that of Bisphenol A (BPA). This document collates quantitative solubility data, details experimental protocols for solubility determination, and visualizes relevant biological and experimental workflows.

Core Topic: Solubility of Bisphenol A-d8 in Methanol

Data Presentation: Solubility of Bisphenol A in Methanol

The following table summarizes the mole fraction solubility and mass solubility of Bisphenol A in methanol at different temperatures, as determined by Sun et al. (2020).[3]

| Temperature (K) | Temperature (°C) | Mole Fraction (x₁) | Solubility ( g/100g Methanol) |

| 273.15 | 0.00 | 0.0895 | 58.07 |

| 278.15 | 5.00 | 0.0989 | 65.48 |

| 283.15 | 10.00 | 0.1091 | 73.81 |

| 288.15 | 15.00 | 0.1202 | 83.25 |

| 293.15 | 20.00 | 0.1322 | 93.99 |

| 298.15 | 25.00 | 0.1453 | 106.31 |

| 303.15 | 30.00 | 0.1595 | 120.51 |

| 308.15 | 35.00 | 0.1749 | 136.95 |

| 313.15 | 40.00 | 0.1917 | 156.11 |

Data sourced from Sun et al., J. Chem. Eng. Data 2020, 65, 5, 2719–2728.[3]

Experimental Protocols

The determination of solubility is a critical step in chemical and pharmaceutical research. The data presented above for Bisphenol A was obtained using a laser dynamic method.[3] A more traditional and widely used method is the isothermal shake-flask method, which is detailed below.

Isothermal Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of a compound like Bisphenol A-d8 in methanol.

1. Materials and Equipment:

-

Bisphenol A-d8 (solid)

-

Methanol (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid Bisphenol A-d8 to a series of vials each containing a known volume or mass of methanol. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. To completely separate the undissolved solid from the saturated solution, centrifuge the vials at a controlled temperature.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of Bisphenol A-d8 in methanol of known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the analytical data of the standard solutions.

-

Determine the concentration of Bisphenol A-d8 in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting: Express the solubility in appropriate units, such as grams per 100 grams of solvent (as in the table above), mg/mL, or mol/L, at the specified temperature.

Mandatory Visualizations

Bisphenol A Signaling Pathway

Bisphenol A is a known endocrine-disrupting chemical that can interfere with cellular signaling pathways, including those mediated by estrogen receptors. The following diagram illustrates a simplified overview of a key signaling pathway affected by BPA.

Caption: Simplified signaling pathway of Bisphenol A (BPA) via Estrogen Receptor Alpha (ERα).

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps of the isothermal shake-flask method for determining the solubility of a compound.

Caption: Workflow for the isothermal shake-flask solubility determination method.

References

A Technical Guide to Bisphenol A-d8: Sourcing, Pricing, and Application in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of Bisphenol A-d8 (BPA-d8), a crucial analytical standard in environmental and biomedical research. This document details available suppliers, pricing structures, and extensive experimental protocols for its use. Furthermore, it includes visual representations of experimental workflows and the biological signaling pathways of Bisphenol A (BPA) to facilitate a deeper understanding of its toxicological relevance.

Introduction to Bisphenol A-d8

Bisphenol A-d8 is the deuterated form of Bisphenol A, a widely used industrial chemical in the manufacturing of polycarbonate plastics and epoxy resins. Due to its structural similarity to estrogen, BPA is a known endocrine-disrupting chemical, and its presence in the environment and consumer products is a significant health concern. BPA-d8, with deuterium (B1214612) atoms replacing hydrogen atoms on the phenyl rings, serves as an ideal internal standard for the accurate quantification of BPA in various matrices using mass spectrometry-based methods. Its identical chemical properties to BPA, but distinct mass, allow for precise correction of matrix effects and variations during sample preparation and analysis.

Suppliers and Pricing of Bisphenol A-d8

The availability and cost of Bisphenol A-d8 can vary between suppliers and are dependent on the quantity and purity required. Below is a summary of major suppliers and their typical product offerings. Please note that pricing is often subject to change and may require a formal quote from the supplier.

| Supplier | Product Number(s) | Available Quantities | Purity | Notes |

| Sigma-Aldrich (Merck) | 48254 | 25mg, 100mg | 98 atom % D, 99% (CP) | Pricing available upon signing in to their website. |

| LGC Standards | TRC-B519499 | 10mg, 25mg, 100mg | >95% (HPLC) | Pricing requires a registered account. |

| Santa Cruz Biotechnology | sc-210452 | 10mg, 25mg | Not specified | Pricing available on the product page. |

| Clearsynth | CS-T-49401 | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | 98.34% by HPLC | Pricing requires login. |

| Toronto Research Chemicals | B519499 | 10mg, 25mg, 100mg | Not specified | Available through various distributors. |

| Cambridge Isotope Laboratories, Inc. | DLM-256 | Custom quantities | 98 atom % D | Pricing available upon request. |

| ESSLAB | 2418.15-K-IPx5 | 1 mL of 1000 µg/mL in isopropanol | Not specified | Pricing is listed on their website.[1] |

Experimental Protocols Utilizing Bisphenol A-d8

Bisphenol A-d8 is predominantly used as an internal standard in analytical methods for the quantification of BPA. Below are detailed protocols for sample preparation and analysis in common biological and environmental matrices.

Analysis of Bisphenol A in Human Urine by LC-MS/MS

This protocol is adapted from methodologies for the determination of BPA in urine, a common biomonitoring matrix.[2][3][4][5][6]

3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Hydrolysis: To a 1 mL urine sample, add 50 µL of a working solution of Bisphenol A-d8 (e.g., 300 ng/mL) as the internal standard. Add 100 µL of a β-glucuronidase/arylsulfatase solution in ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) to deconjugate BPA metabolites.[3][6]

-

Incubation: Vortex the mixture and incubate at 37°C for at least 2 hours (or overnight) to ensure complete hydrolysis.[3][6]

-

SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of Milli-Q water.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

-

Elution: Elute the analytes (BPA and BPA-d8) with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

3.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization in negative mode (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

BPA: m/z 227 -> 212 (quantifier), 227 -> 133 (qualifier)

-

BPA-d8: m/z 235 -> 220 (quantifier)

-

-

Analysis of Bisphenol A in Human Blood/Serum by LC-MS/MS

This protocol outlines the extraction and analysis of BPA from blood or serum samples.[2][7]

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Internal Standard Spiking: To 0.5 mL of serum or whole blood, add a known amount of Bisphenol A-d8 internal standard.[2]

-

Protein Precipitation and Extraction: Add 0.5 mL of acetonitrile, vortex for 1 minute to precipitate proteins and extract the analytes.[2]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 4500 rpm) for 30 minutes at 5°C to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.

3.2.2. LC-MS/MS Analysis

The LC-MS/MS parameters are similar to those used for urine analysis, with potential modifications to the gradient to optimize separation from matrix components.

Analysis of Bisphenol A in Environmental Water Samples by GC-MS

This protocol is suitable for the analysis of BPA in water samples using gas chromatography-mass spectrometry, which requires a derivatization step.[8][9]

3.3.1. Sample Preparation: Solid-Phase Extraction and Derivatization

-

Sample Collection and Preservation: Collect water samples in glass containers and store them at 4°C.

-

Internal Standard Spiking: Spike a known volume of the water sample (e.g., 100 mL) with Bisphenol A-d8.

-

Solid-Phase Extraction: Use a C18 SPE cartridge, conditioned with methanol and water, to extract the analytes from the water sample.

-

Elution and Drying: Elute with a suitable solvent like methanol or acetone (B3395972) and evaporate to dryness.

-

Derivatization: To the dried residue, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of BPA and BPA-d8.

3.3.2. GC-MS Analysis

-

Gas Chromatography (GC):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless injection.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a high temperature (e.g., 300°C).

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI).

-

Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivatives of BPA and BPA-d8.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of Bisphenol A in a biological sample using Bisphenol A-d8 as an internal standard.

Caption: Workflow for BPA analysis with an internal standard.

Bisphenol A Estrogenic Signaling Pathway

Bisphenol A exerts its endocrine-disrupting effects primarily by interacting with estrogen receptors (ERs), mimicking the action of the natural hormone estradiol. This interaction can trigger downstream signaling cascades.[10][11][12]

Caption: BPA's interaction with the estrogen receptor pathway.

Bisphenol A and EGFR/ERK Signaling Pathway

Besides its estrogenic activity, BPA has been shown to activate other signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the Extracellular signal-regulated kinase (ERK) pathway, which are involved in cell proliferation and survival.

Caption: BPA's activation of the EGFR/ERK signaling pathway.

References

- 1. theanalyticalscientist.com [theanalyticalscientist.com]

- 2. library.dphen1.com [library.dphen1.com]

- 3. scielo.br [scielo.br]

- 4. series.publisso.de [series.publisso.de]

- 5. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A round robin approach to the analysis of bisphenol a (BPA) in human blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid phase extraction of large volume of water and beverage samples to improve detection limits for GC-MS analysis of bisphenol A and four other bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How Does Bisphenol a (BPA) Specifically Interfere with the Estrogen Receptor Pathway? → Learn [pollution.sustainability-directory.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Role of Bisphenol A-d8 in Modern Analytical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol A (BPA), a high-production-volume chemical, is utilized in the manufacturing of polycarbonate plastics and epoxy resins found in numerous consumer products.[1] Concerns over its endocrine-disrupting properties have led to a demand for sensitive and accurate analytical methods to quantify its presence in various matrices, including food, beverages, and biological samples.[1][2] This technical guide delves into the critical function of Bisphenol A-d8 (BPA-d8), a deuterated analogue of BPA, in the analytical quantification of BPA. Its primary role as an internal standard in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is paramount for achieving the accuracy and precision required in regulatory monitoring and research.[3][4] This document provides a comprehensive overview of the principles behind the use of deuterated internal standards, detailed experimental protocols for BPA analysis using BPA-d8, a summary of quantitative performance data, and visual representations of the analytical workflows.

The Principle of Isotope Dilution and the Function of Deuterated Internal Standards

The most significant challenge in trace quantitative analysis is accounting for analyte loss during sample preparation and variations in instrument response.[5] The use of a stable isotope-labeled internal standard, such as Bisphenol A-d8, is the gold standard for addressing these challenges, particularly in mass spectrometry.[6]

BPA-d8 is a form of Bisphenol A where eight hydrogen atoms on the aromatic rings have been replaced with deuterium (B1214612) atoms.[7] This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to the native BPA.[6]

Key advantages of using Bisphenol A-d8 as an internal standard:

-

Compensates for Matrix Effects: Biological and environmental samples are complex matrices that can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. Since BPA-d8 has similar ionization characteristics to BPA and co-elutes during chromatography, it experiences the same matrix effects, allowing for reliable correction.

-

Corrects for Variability in Sample Preparation: Losses can occur at various stages of sample preparation, including extraction, cleanup, and concentration. By adding a known amount of BPA-d8 at the beginning of the workflow, the ratio of the analyte to the internal standard remains constant, even if absolute quantities vary.[5]

-

Accounts for Instrumental Variations: Fluctuations in injection volume and detector response are normalized when the analyte's signal is compared to that of the co-eluting internal standard.

In essence, the analyte (BPA) is quantified by comparing its mass spectrometric response to that of a known and constant concentration of the internal standard (BPA-d8).[8] This ratio is then used to determine the unknown concentration of BPA in the sample by referencing a calibration curve prepared with known concentrations of BPA and a constant concentration of BPA-d8.[8]

Experimental Protocol: Quantification of Bisphenol A in Human Urine using BPA-d8 and UPLC-MS/MS

The following is a representative protocol synthesized from established methods for the analysis of BPA in human urine.[4][6]

Materials and Reagents

-

Analytes and Standards: Bisphenol A (BPA), Bisphenol A-d8 (BPA-d8)

-

Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

-

Reagents: Acetic acid, β-glucuronidase/arylsulfatase

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges

Sample Preparation

-

Enzymatic Hydrolysis: To measure total BPA (free and conjugated forms), enzymatic hydrolysis is performed. To 1 mL of urine sample, add a solution of β-glucuronidase/arylsulfatase in an appropriate buffer (e.g., acetate (B1210297) buffer).[4][6]

-

Internal Standard Spiking: Add a precise volume of BPA-d8 working solution to each sample to achieve a final concentration of 5 ng/mL.[8]

-

Incubation: Incubate the samples at 37°C for a minimum of 2 hours to ensure complete deconjugation.[6]

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the incubated urine sample onto the cartridge.

-

Wash the cartridge with a water/methanol mixture to remove interferences.

-

Dry the cartridge under vacuum.

-

Elute the analytes (BPA and BPA-d8) with methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the initial mobile phase (e.g., 50:50 acetonitrile/water).[8]

UPLC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm).[9]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like ammonium (B1175870) acetate.[9]

-

Flow Rate: 0.3 mL/min.[9]

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[4][6]

-

MRM Transitions:

Calibration and Quantification

-

Prepare a series of calibration standards with known concentrations of BPA (e.g., 0.05 to 10 ng/mL) in a BPA-free matrix (e.g., 50:50 acetonitrile/water).[8]

-

Spike each calibration standard with the same constant concentration of BPA-d8 as the samples (5 ng/mL).[8]

-

Construct a calibration curve by plotting the peak area ratio of BPA to BPA-d8 against the concentration of BPA.

-

Quantify the BPA concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation: Performance of Analytical Methods Using Bisphenol A-d8

The following tables summarize quantitative data from various studies that have employed Bisphenol A-d8 as an internal standard for the analysis of BPA in different matrices.

Table 1: Method Performance for BPA Analysis in Human Urine

| Parameter | Concentration Range | Within-day Precision (RSD %) | Day-to-day Precision (RSD %) | Recovery (%) | Limit of Quantification (LOQ) | Reference |

| BPA | 0.4 - 40.0 µg/L | 10.2 - 24.4 | 21.6 - 39.9 | 85.2 - 94.1 | 0.25 µg/L | [4] |

| BPA | 0.2 - 20 ng/mL | 6.4 - 11.7 | 6.8 - 12.2 | > 90 | 0.2 ng/mL | [9] |

Table 2: Method Performance for BPA Analysis in Human Blood/Plasma

| Parameter | Concentration Range | Accuracy (%) | Precision (RSD %) | Limit of Quantification (LOQ) | Reference |

| BPA | Not Specified | 91 - 111 | 2 - 11 | 0.1 - 0.2 ng/mL | [3] |

| BPA | Not Specified | Not Specified | Not Specified | 0.1 ng/mL | [10] |

Table 3: Method Performance for BPA Analysis in Food and Beverages

| Matrix | Concentration Range | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Canned Foods | 2.15 - 42.91 ng/g | Not Specified | 0.05 - 0.1 ng/g | Not Specified | [11] |

| Packaged Foods | 0.009 - 25 ng/g | Not Specified | 0.001 ng/g | 0.08 ng/g | [12] |

| Beverages | Not Specified | Spike recovery at LOQ | Not Specified | Not Specified | [13] |

Visualizing the Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of using an internal standard.

Caption: A generalized experimental workflow for the quantification of Bisphenol A using Bisphenol A-d8 as an internal standard.

Caption: The logical relationship illustrating how an internal standard corrects for analytical variability.

Conclusion

Bisphenol A-d8 is an indispensable tool in modern analytical chemistry for the accurate and reliable quantification of Bisphenol A. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates the challenges posed by complex sample matrices and procedural variations. The detailed methodologies and performance data presented in this guide underscore the robustness and sensitivity of analytical methods employing BPA-d8. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of these principles are crucial for generating high-quality data in studies related to BPA exposure and its potential health effects.

References

- 1. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. library.dphen1.com [library.dphen1.com]

- 4. series.publisso.de [series.publisso.de]

- 5. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 6. mdpi.com [mdpi.com]

- 7. library.dphen1.com [library.dphen1.com]

- 8. academic.oup.com [academic.oup.com]

- 9. saudijournals.com [saudijournals.com]

- 10. sciex.com [sciex.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of bisphenol a migration from food packaging by dispersive liquid-liquid microextraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Endocrine Disrupting Potential of Bisphenol A-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A (BPA) is a well-established endocrine-disrupting chemical (EDC) that has garnered significant scientific and regulatory attention due to its widespread use and potential adverse health effects.[1][2][3] Its deuterated analog, Bisphenol A-d8 (BPA-d8), is primarily synthesized for use as an internal standard in analytical methods to quantify BPA in various matrices.[4][5] While toxicological data on BPA-d8 is scarce, its structural similarity to BPA warrants a thorough evaluation of its potential to act as an endocrine disruptor. This technical guide provides a comprehensive overview of the known endocrine-disrupting mechanisms of BPA, serving as a basis to extrapolate the potential activity of BPA-d8. It includes a detailed examination of receptor interactions, signaling pathways, quantitative toxicological data for BPA and its analogs, and standardized experimental protocols for assessing endocrine disruption. The potential influence of the kinetic isotope effect on the biological activity of BPA-d8 is also discussed.

Introduction: Bisphenol A as a Model Endocrine Disruptor

Bisphenol A is an industrial chemical used in the manufacturing of polycarbonate plastics and epoxy resins, which are found in numerous consumer products. Human exposure to BPA is ubiquitous, and it has been detected in a majority of individuals tested. BPA is recognized as an endocrine disruptor due to its ability to interfere with the body's hormonal systems.[1][2] Its estrogenic properties and structural similarity to estradiol (B170435) allow it to interact with various nuclear receptors, leading to a wide range of biological effects.[1][6][7]

The primary use of Bisphenol A-d8, in which the eight hydrogen atoms on the aromatic rings are replaced with deuterium, is as an internal standard for the accurate quantification of BPA in biological and environmental samples.[4][5] This application leverages its chemical similarity to BPA and its distinct mass, which allows for differentiation in mass spectrometry. However, the toxicological profile of BPA-d8 has not been extensively studied, with its safety often being extrapolated from the data on unlabeled BPA.[4]

The Kinetic Isotope Effect: Potential Implications for BPA-d8 Bioactivity

A key consideration when evaluating the biological activity of a deuterated compound is the kinetic isotope effect (KIE). The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can lead to a slower rate of chemical reactions that involve the cleavage of this bond.[4]

In the context of BPA-d8, the KIE could potentially influence its metabolic profile. If the metabolic pathways of BPA involve the enzymatic cleavage of the C-H bonds on the phenyl rings, the deuteration in BPA-d8 could slow down its metabolism. This could lead to a longer half-life and potentially increased bioavailability of the parent compound, which might alter its toxicokinetic and toxicodynamic properties compared to BPA. However, without specific studies on the metabolism of BPA-d8, the significance of the KIE on its endocrine-disrupting potential remains theoretical.

Mechanisms of Endocrine Disruption by Bisphenol A

BPA exerts its endocrine-disrupting effects through multiple mechanisms, primarily by interacting with nuclear receptors and modulating their downstream signaling pathways.[7][8]

Interaction with Nuclear Receptors

-

Estrogen Receptors (ERα and ERβ): BPA is a well-known xenoestrogen that binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), although with a lower affinity than the endogenous hormone 17β-estradiol.[6][7] This binding can initiate estrogenic or anti-estrogenic effects depending on the target tissue and the presence of other co-regulators.[9] Some studies suggest that BPA may have a similar potency to estradiol in stimulating certain cellular responses.

-

Androgen Receptor (AR): BPA can act as an androgen receptor antagonist.[7][10][11] It competitively inhibits the binding of androgens to the AR, thereby disrupting male reproductive development and function.[11][12] The anti-androgenic activity of BPA can also involve the inhibition of AR nuclear translocation and the modulation of co-regulator interactions.[11][12]

-

Other Nuclear Receptors: BPA has been shown to interact with other nuclear receptors, including the estrogen-related receptor gamma (ERRγ), to which it binds with high affinity.[10][13] It can also affect the glucocorticoid receptor, thyroid receptor, and peroxisome proliferator-activated receptor (PPAR).[7]

Signaling Pathways

The interaction of BPA with nuclear receptors can trigger a cascade of downstream signaling events, leading to altered gene expression and cellular responses.

-

Genomic Pathway: Upon binding to nuclear receptors like ER and AR, BPA can induce conformational changes in the receptor, leading to its dimerization, translocation to the nucleus, and binding to specific hormone response elements on the DNA. This results in the recruitment of co-activators or co-repressors and the subsequent up- or down-regulation of target gene transcription.

-

Non-Genomic Pathway: BPA can also elicit rapid, non-genomic effects by activating membrane-bound estrogen receptors, such as G protein-coupled estrogen receptor 1 (GPER).[6] This can lead to the activation of intracellular signaling cascades, including the ERK1/2 pathway, which influences cell proliferation, differentiation, and apoptosis.[1][6]

Quantitative Data on Bisphenol A and its Analogs

The following tables summarize quantitative data on the receptor binding affinities and endocrine-disrupting activities of BPA and some of its analogs. Data for BPA-d8 is not available in the current literature.

Table 1: Receptor Binding Affinities of Bisphenol A and its Analogs

| Compound | Receptor | Assay Type | Species | IC50 / Ki (nM) | Reference |

| Bisphenol A (BPA) | ERα | Competitive Binding | Human | 13.1 (IC50) | [13] |

| ERβ | Competitive Binding | Human | - | - | |

| ERRγ | Competitive Binding | Human | 13.1 (IC50) | [13] | |

| AR | Competitive Inhibition | - | ~50 (30-40% inhibition) | [11] | |

| Bisphenol AF (BPAF) | ERα | Competitive Binding | Human | - | [14] |

| ERβ | Competitive Binding | Human | - | [14] | |

| AR | - | - | - | [15] | |

| Bisphenol S (BPS) | ERα | Competitive Binding | Human | - | [14] |

| ERβ | Competitive Binding | Human | - | [14] | |

| AR | - | - | - | [15] | |

| Bisphenol C (BPC) | ERα | Competitive Binding | Human | 2.81 (IC50) | [9] |

| ERβ | Competitive Binding | Human | 2.99 (IC50) | [9] |

Table 2: In Vitro Endocrine Activity of Bisphenol A and its Analogs

| Compound | Assay | Endpoint | Cell Line | Effective Concentration | Reference |

| Bisphenol A (BPA) | ERα Agonist | Luciferase Reporter | - | - | [16] |

| ERβ Agonist | Luciferase Reporter | - | - | [16] | |

| AR Antagonist | Luciferase Reporter | CHO-K1 | - | [17] | |

| Aromatase Inhibition | - | - | Yes | [17] | |

| Bisphenol AF (BPAF) | ERα Agonist | Luciferase Reporter | - | Most potent of analogs tested | [16] |

| ERβ Agonist | Luciferase Reporter | - | Most potent of analogs tested | [16] | |

| Bisphenol S (BPS) | ERα Agonist | Luciferase Reporter | - | Yes | [16] |

| ERβ Agonist | Luciferase Reporter | - | Yes | [16] |

Experimental Protocols for Assessing Endocrine Disruption

A variety of standardized in vitro and in vivo assays are available to assess the potential of a substance to be an endocrine disruptor. These protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), provide a framework for consistent and reliable testing.[18][19][20]

In Vitro Assays

In vitro assays are typically used as initial screening tools to identify potential endocrine activity.[18]

-

Receptor Binding Assays: These assays measure the ability of a test chemical to bind to a specific hormone receptor. A common method is a competitive binding assay where the test chemical competes with a radiolabeled ligand for binding to the receptor. The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test chemical.

-

Reporter Gene Assays: These assays are used to determine if a chemical can activate or inhibit the transcriptional activity of a hormone receptor. Cells are transfected with a hormone receptor and a reporter gene (e.g., luciferase) that is under the control of a hormone-responsive promoter. The amount of reporter protein produced is a measure of the chemical's agonistic or antagonistic activity.

In Vivo Assays

In vivo assays are conducted in whole organisms to assess the physiological effects of a chemical on the endocrine system.[18]

-

Uterotrophic Assay (OECD TG 440): This assay is used to detect the estrogenic activity of a chemical in female rodents. Immature or ovariectomized adult female rats are exposed to the test chemical, and the uterine weight is measured. An increase in uterine weight is indicative of estrogenic activity.

-

Hershberger Assay (OECD TG 441): This assay is used to detect the androgenic or anti-androgenic activity of a chemical in male rodents. Castrated male rats are exposed to the test chemical, and the weights of five androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis) are measured.

-

Fish Short-Term Reproduction Assay (OECD TG 229): This assay assesses the effects of a chemical on fish reproduction. Adult breeding pairs of fish are exposed to the test chemical, and endpoints such as fecundity, fertilization success, and hatching success are evaluated. Vitellogenin levels, a female-specific egg yolk protein, can also be measured in male fish as a biomarker of estrogenic exposure.[21]

Visualizing Signaling Pathways and Experimental Workflows

Signaling Pathways of Bisphenol A Endocrine Disruption

Caption: Signaling pathways of Bisphenol A as an endocrine disruptor.

Experimental Workflow for In Vitro Endocrine Disruptor Screening

Caption: Workflow for in vitro screening of potential endocrine disruptors.